molecular formula C23H24O5 B11643068 propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate

Cat. No.: B11643068
M. Wt: 380.4 g/mol
InChI Key: FBJVUSDPTKPTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core with various substituents, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of Substituents: The benzyl and dimethyl groups can be introduced through Friedel-Crafts alkylation reactions.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with propan-2-yl acetate in the presence of a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The benzyl and dimethyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate
  • Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate

Uniqueness

Propan-2-yl [(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate is unique due to its specific ester group, which can influence its solubility, stability, and biological activity. The presence of the propan-2-yl group may also affect its pharmacokinetic properties, making it a compound of particular interest for further research and development.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

propan-2-yl 2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxyacetate

InChI

InChI=1S/C23H24O5/c1-14(2)27-21(24)13-26-19-10-15(3)11-20-22(19)16(4)18(23(25)28-20)12-17-8-6-5-7-9-17/h5-11,14H,12-13H2,1-4H3

InChI Key

FBJVUSDPTKPTOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.